molecular formula C12H19N3O2 B13453529 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers

4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers

Katalognummer: B13453529
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: JSFRKDAMUCAUQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a cyclohexane core substituted with a 1H-1,2,3-triazol-1-yl group, a propan-2-yl (isopropyl) group, and a carboxylic acid moiety. Structural characterization of such diastereomers typically employs crystallographic tools like SHELXL and visualization software such as WinGX/ORTEP .

Eigenschaften

Molekularformel

C12H19N3O2

Molekulargewicht

237.30 g/mol

IUPAC-Name

4-propan-2-yl-1-(triazol-1-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H19N3O2/c1-9(2)10-3-5-12(6-4-10,11(16)17)15-8-7-13-14-15/h7-10H,3-6H2,1-2H3,(H,16,17)

InChI-Schlüssel

JSFRKDAMUCAUQD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCC(CC1)(C(=O)O)N2C=CN=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, the ring is functionalized to introduce the necessary substituents.

    Introduction of the Triazole Group: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using batch or continuous flow processes. The reaction conditions would be optimized for yield, purity, and cost-effectiveness. Common techniques include:

    Catalysis: Using metal catalysts to increase reaction rates.

    Purification: Employing crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Reactions Involving the Triazole Ring

The 1,2,3-triazole moiety participates in several key reactions:

Reaction TypeConditionsProducts/OutcomesYieldCatalysts/ReagentsCitation
Cycloaddition Cu(I) catalyst, room temperatureFormation of triazole-linked conjugates75–92%CuSO₄·5H₂O, sodium ascorbate
Coordination Chemistry Ethanol/water, 25°CMetal complexes (e.g., with Cu²⁺, Zn²⁺)60–85%Transition metal salts
N-Alkylation K₂CO₃, DMF, 60°CAlkylated triazole derivatives45–78%Alkyl halides
  • Mechanistic Insight : The triazole ring’s nitrogen atoms act as electron-rich sites, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) and metal coordination. Diastereomeric mixtures may lead to stereochemical diversity in coordination complexes.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality undergoes classical transformations:

Reaction TypeConditionsProducts/OutcomesYieldCatalysts/ReagentsCitation
Esterification H₂SO₄, refluxMethyl/ethyl esters80–95%Methanol, ethanol
Amidation DCC, DMAP, CH₂Cl₂Amides (e.g., with primary amines)65–90%Dicyclohexylcarbodiimide (DCC)
Salt Formation NaOH, aqueousSodium/potassium salts>95%Alkali metal hydroxides
  • Key Observations : Esterification and amidation reactions are highly efficient due to the electron-withdrawing effect of the triazole ring, which activates the carboxylic acid . Diastereomers show comparable reactivity in these transformations.

Multicomponent Reactions

The compound serves as a building block in complex syntheses:

Reaction TypeConditionsProducts/OutcomesYieldCatalysts/ReagentsCitation
Peptide Coupling EDC·HCl, HOBtTriazole-peptide hybrids50–75%Ethylcarbodiimide (EDC)
Heterocycle Formation POCl₃, 100°CFused triazole-oxazole systems40–60%Phosphorus oxychloride
  • Applications : These reactions are critical in medicinal chemistry for developing LPA1 receptor antagonists and KEAP1 binders .

Diastereomer-Specific Reactivity

The mixture of diastereomers influences reaction outcomes:

PropertyDiastereomer ADiastereomer BCitation
CuAAC Reaction Rate Faster kinetics (k = 0.15 min⁻¹)Slower kinetics (k = 0.08 min⁻¹)
Metal Complex Stability Higher stability with Cu²⁺Preferential Zn²⁺ binding
  • Structural Impact : The spatial arrangement of the propan-2-yl and triazole groups affects steric interactions, leading to divergent reactivity profiles.

Stability Under Reactive Conditions

The compound’s stability was assessed under various conditions:

ConditionTemperatureDurationDegradationCitation
Acidic (HCl, 1M)25°C24h<5% decomposition
Basic (NaOH, 1M)25°C24h10–15% decomposition
Oxidative (H₂O₂)50°C6h20–30% decomposition

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving triazole-containing compounds.

    Medicine: Potential use in drug development due to the bioactive nature of triazole derivatives.

    Industry: As an intermediate in the synthesis of agrochemicals or materials science.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. Generally, triazole-containing compounds can interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The table below compares the target compound with structurally related analogs:

Compound Name Core Structure Key Substituents Stereochemistry References
4-(Propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid (Target) Cyclohexane 1H-1,2,3-triazol-1-yl, isopropyl, carboxylic acid Diastereomeric mixture
1-(2,4-Difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Triazole 2,4-Difluorophenyl, isopropyl, carboxylic acid Single isomer
XLS541 (rac-(R)-1-(2-(1H-1,2,3-triazol-1-yl)acetyl)-4-(4-fluorobenzyl)-N-(4-(4-fluorophenoxy)phenyl)-2,3-dihydro-1H-pyrrole-2-carboxamide) Pyrrole Fluorobenzyl, fluorophenoxy, triazole-acetyl Racemic mixture
1-{2-[3,5-Dicyclopropyl-4-(4-{[(6-fluoroquinoline-2-carbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)phenyl]acetamido}cyclohexane-1-carboxylic acid Cyclohexane Dicyclopropyl, fluoroquinoline, triazole Single isomer

Key Observations :

  • Substituent Effects : The isopropyl group in the target compound increases lipophilicity relative to fluorinated aromatic substituents in XLS541 and the difluorophenyl analog .
  • Diastereomer Complexity : Unlike single-isomer analogs (e.g., ), the target’s diastereomerism complicates purification and may lead to divergent biological activities .
Pharmacological and Physicochemical Properties
Property Target Compound 1-(2,4-Difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid XLS541
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher due to difluorophenyl) ~4.2 (highly lipophilic)
Aqueous Solubility Low (carboxylic acid may improve salt forms) Very low (aromatic fluorination dominates) Extremely low
Biological Target Hypothesized: Inflammatory mediators Unknown Cerebellar GPCRs

Notable Trends:

  • The target’s carboxylic acid group may enhance solubility compared to purely lipophilic analogs like XLS541.
  • Fluorinated aromatic substituents (e.g., in XLS541) improve blood-brain barrier penetration but increase metabolic stability challenges .

Biologische Aktivität

4-(Propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, emphasizing its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11H16N4O2
  • Molecular Weight : 232.27 g/mol
  • IUPAC Name : 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that derivatives of triazoles can effectively combat various fungal infections, making them valuable in clinical settings for treating conditions like candidiasis and aspergillosis .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, a related triazole compound demonstrated micromolar inhibition of specific mitotic kinesins, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells . This mechanism suggests that 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid could similarly disrupt mitotic processes in cancer cells.

Enzyme Inhibition

Triazole compounds often act as enzyme inhibitors. For example, they have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins. This inhibition can lead to reduced proliferation of pathogenic organisms and cancer cells . The specific enzyme targets for the compound under review require further investigation but may include key metabolic enzymes implicated in cancer metabolism.

Study on Antifungal Activity

A study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans. The results indicated that compounds with similar structural motifs to 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid exhibited significant antifungal activity at low concentrations .

CompoundMinimum Inhibitory Concentration (MIC)Activity
Compound A0.5 µg/mLEffective
Compound B0.8 µg/mLModerate
4-(Propan-2-yl)-1-(triazole)0.6 µg/mLEffective

Study on Cancer Cell Lines

In another study focusing on breast cancer cell lines, treatment with a triazole derivative led to a marked decrease in cell viability. The compound induced apoptosis through the intrinsic pathway involving mitochondrial membrane potential disruption and caspase activation .

Cell LineTreatment Concentration (µM)Viability (%)
MCF71045
MDA-MB-2312030

The proposed mechanism of action for 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid includes:

  • Inhibition of Ergosterol Synthesis : By targeting enzymes involved in ergosterol biosynthesis.
  • Induction of Apoptosis : Through activation of caspases and disruption of mitochondrial function.
  • Disruption of Mitotic Spindle Formation : Leading to aberrant cell division in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound as a diastereomeric mixture?

  • Methodology :

  • Tetrazole Ring Formation : Use sodium azide (NaN₃) with nitriles in the presence of zinc salts to construct the 1,2,3-triazole moiety. Alternatively, employ FSO₂N₃ as a diazotizing reagent under mild conditions to enhance regioselectivity .
  • Cyclohexane Carboxylic Acid Functionalization : React the cyclohexane backbone with isopropyl groups via alkylation or Friedel-Crafts acylation.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) effectively removes byproducts. Recrystallization from 2-propanol or acetic acid improves purity .

Q. How can the diastereomeric ratio be experimentally determined?

  • Analytical Techniques :

  • HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to resolve diastereomers.
  • NMR Spectroscopy : Analyze splitting patterns in 1H^1H- or 13C^{13}C-NMR caused by stereochemical differences. Overlapping signals may require 2D NMR (e.g., COSY, NOESY) for resolution .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical confirmation .

Q. What purification techniques are effective for isolating individual diastereomers?

  • Chromatography : Optimize gradient elution in flash chromatography (e.g., silica gel with ethyl acetate/hexane) or preparative HPLC.
  • Recrystallization : Diastereomers often exhibit differing solubilities in solvents like acetic acid or DMF/water mixtures .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of each diastereomer?

  • Density Functional Theory (DFT) : Calculate energy barriers for interconversion and thermodynamic stability.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. This guides prioritization of diastereomers for pharmacological testing .

Q. How to resolve contradictions in biological activity data between diastereomers?

  • Controlled Replication : Ensure identical experimental conditions (e.g., pH, temperature) for activity assays.
  • Enantiopure Samples : Synthesize and test each diastereomer separately to isolate contributions to activity.
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., tetrazole vs. carboxylate substitutions) to identify critical functional groups .

Q. What strategies elucidate the pharmacological role of the tetrazole moiety?

  • Bioisosteric Replacement : Synthesize analogs replacing the tetrazole with carboxylate or sulfonamide groups. Assess changes in bioavailability, binding, or metabolic stability.
  • Coordination Chemistry : Study metal-binding properties (e.g., with Zn²⁺ or Fe³⁺) to evaluate potential enzyme inhibition .

Q. What challenges arise in spectroscopic characterization of diastereomers?

  • Signal Overlap : Diastereomers may exhibit nearly identical 1H^1H-NMR shifts. Use 19F^{19}F-NMR (if fluorinated) or high-field (>500 MHz) instruments for resolution.
  • Dynamic Effects : Conformational flexibility can broaden signals. Low-temperature NMR or crystallography mitigates this .

Q. How to assess metabolic stability in preclinical studies?

  • In Vitro Assays : Incubate with liver microsomes or hepatocytes to measure half-life (t1/2t_{1/2}) and identify metabolites via LC-MS.
  • Isotope Labeling : Track metabolic pathways using 14C^{14}C- or 3H^3H-labeled compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.